molecular formula C10H5BrCl2 B8258589 1-Bromo-2,8-dichloronaphthalene

1-Bromo-2,8-dichloronaphthalene

Cat. No.: B8258589
M. Wt: 275.95 g/mol
InChI Key: IVNRXAGYMJFDKC-UHFFFAOYSA-N
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Description

1-Bromo-2,8-dichloronaphthalene is an organic compound with the molecular formula C10H5BrCl2 It is a derivative of naphthalene, characterized by the presence of bromine and chlorine atoms at the 1, 2, and 8 positions on the naphthalene ring

Preparation Methods

The synthesis of 1-Bromo-2,8-dichloronaphthalene typically involves the selective bromination and chlorination of naphthalene derivatives. One common method includes the reaction of 1-bromonaphthalene with chlorine gas under controlled conditions to introduce chlorine atoms at the 2 and 8 positions. The reaction is usually carried out in the presence of a catalyst such as iron(III) chloride (FeCl3) to facilitate the halogenation process .

Industrial production methods may involve similar halogenation reactions but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

1-Bromo-2,8-dichloronaphthalene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) and potassium tert-butoxide (t-BuOK).

    Oxidation Reactions: The compound can be oxidized to form naphthoquinone derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to produce partially or fully dehalogenated products.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted naphthalene derivatives .

Scientific Research Applications

1-Bromo-2,8-dichloronaphthalene has several applications in scientific research, including:

Mechanism of Action

The mechanism by which 1-Bromo-2,8-dichloronaphthalene exerts its effects is primarily through its ability to participate in halogenation reactions. The bromine and chlorine atoms on the naphthalene ring can interact with various molecular targets, influencing the reactivity and stability of the compound. These interactions can affect the compound’s binding affinity to enzymes and receptors, thereby modulating biological pathways and processes .

Comparison with Similar Compounds

1-Bromo-2,8-dichloronaphthalene can be compared with other halogenated naphthalene derivatives, such as:

The uniqueness of this compound lies in its specific halogenation pattern, which imparts unique reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

1-bromo-2,8-dichloronaphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrCl2/c11-10-8(13)5-4-6-2-1-3-7(12)9(6)10/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVNRXAGYMJFDKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=C(C=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrCl2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.95 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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